![molecular formula C6H4IN3 B3029364 3-Iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 633328-40-2](/img/structure/B3029364.png)

3-Iodo-1H-pyrazolo[4,3-b]pyridine

Vue d'ensemble

Description

3-Iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that is part of the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential applications in medicinal chemistry. The presence of the iodine atom at the 3-position of the pyrazolopyridine ring system allows for further functionalization through various coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 3-iodo-1H-pyrazolo[4,3-b]pyridines has been achieved through iododediazonation of 3-amino-1H-pyrazolo[4,3-b]pyridines. These amino derivatives are obtained by copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines. This method provides a convenient route to novel 3-iodo derivatives, which can be further modified using various coupling reactions such as Suzuki, Heck, Stille, and Sonogashira conditions . Additionally, other synthetic methods have been described, including microwave-assisted cyclocondensation and iodine-mediated synthesis, which offer environmentally friendly and efficient alternatives for the preparation of pyrazolopyridine derivatives .

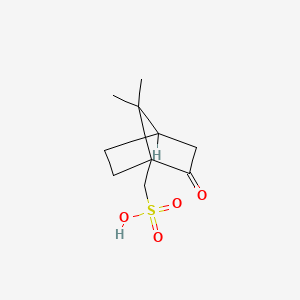

Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a pyrazole ring with a pyridine ring, where the iodine atom is attached to the third position of the pyrazolopyridine core. The structure of these compounds has been confirmed through various analytical techniques such as elemental analysis, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

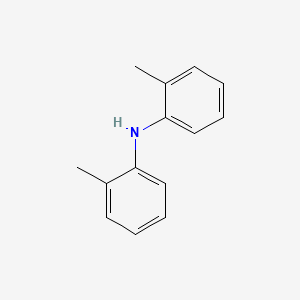

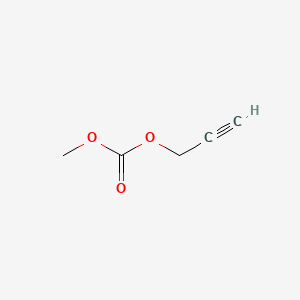

This compound serves as a versatile intermediate for a range of chemical reactions. It can undergo coupling reactions to introduce various substituents at the iodo position, which is facilitated by the presence of the iodine atom. These reactions include but are not limited to Suzuki-Miyaura cross-coupling, which allows the introduction of aryl groups, and the Sonogashira reaction, which is used to incorporate alkynyl groups into the molecule . The reactivity of the iodine atom also enables the synthesis of chalcone analogs through condensation with aldehyde aromatics .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents present on the pyrazolopyridine core. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical lead. The introduction of different functional groups can significantly alter the solubility, stability, and reactivity of the molecule, which is crucial for its biological activity . The iodine atom in particular enhances the molecule's reactivity, making it a key functional group for further chemical transformations.

Applications De Recherche Scientifique

Synthesis and Functionalization

3-Iodo-1H-pyrazolo[4,3-b]pyridines have been utilized in various synthesis and functionalization processes. A convenient route to these compounds involves iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines, which are obtained through copper-catalyzed cyclization. This process has enabled efficient coupling reactions under various conditions such as Suzuki, Heck, Stille, and Sonogashira, broadening the scope of their chemical utility (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Biomedical Applications

The biomedical applications of 1H-pyrazolo[3,4-b]pyridines are significant, with more than 300,000 such compounds described in over 5,500 references, including patents. They present a diversity of substituents at various positions and have been synthesized through different methods, starting from either a preformed pyrazole or pyridine. These compounds find application in various biomedical fields (Donaire-Arias et al., 2022).

Novel Synthesis Methods

Innovative synthesis methods for pyrazolo[3,4-b]pyridine derivatives have been developed, utilizing molecular iodine as a catalyst. This advancement has allowed the generation of highly substituted derivatives, offering a broader range of possibilities in chemical synthesis (Li Zhen-hua, 2011).

Antiproliferative Activity

Studies have shown the potential antiproliferative activity of pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines. Compounds in this class have displayed low micromolar GI50 values, suggesting their efficacy in inhibiting cell proliferation and inducing cell death mechanisms like apoptosis (Razmienė et al., 2021).

Kinase Inhibition

3-Iodo-1H-pyrazolo[4,3-b]pyridines have been explored for their potential in kinase inhibition, which is crucial in drug discovery, especially in cancer therapeutics. Their unique arrangement of hydrogen bond donors and acceptors makes them suitable for ATP competitive binding to kinase enzymes (Smyth et al., 2010).

Antibacterial and Antioxidant Properties

Some derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine have demonstrated significant antibacterial and antioxidant properties. These compounds have shown promising activity against both Gram-positive and Gram-negative bacterial strains and exhibited notable antioxidant scavenging abilities (Variya, Panchal, & Patel, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has been found to interact with a variety of proteins, enzymes, and receptors in organisms . It has been reported as a selective inhibitor of A1 adenosine receptors , phosphodiesterase 4 (PDE 4) inhibitors in immune and inflammatory cells , glycogen synthase kinase-3 (GSK-3) inhibitors , and kinase inhibitors of p38α .

Mode of Action

The compound’s mode of action is primarily through its interaction with these targets. For instance, as a selective inhibitor of A1 adenosine receptors, it binds to these receptors and inhibits their activity . This can result in changes in cellular signaling and function.

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given its multiple targets. For example, inhibition of A1 adenosine receptors can affect adenosine signaling pathways, while inhibition of GSK-3 can impact pathways related to cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, inhibition of A1 adenosine receptors could potentially alter cellular responses to adenosine, while inhibition of GSK-3 could affect cell growth and proliferation .

Propriétés

IUPAC Name |

3-iodo-2H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFQJBHYPFGZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2N=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726877 | |

| Record name | 3-Iodo-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

633328-40-2 | |

| Record name | 3-Iodo-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)